molecular formula C24H41N3O2 B6119527 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol

2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol

Katalognummer B6119527
Molekulargewicht: 403.6 g/mol
InChI-Schlüssel: CSOLLZLJBMSVMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol is a compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and has shown promising results in various scientific studies.

Wirkmechanismus

The exact mechanism of action of compound X is not yet fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain such as serotonin and dopamine. This modulation of neurotransmitters is believed to be responsible for the therapeutic effects of compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain such as serotonin and dopamine. In addition, it has also been shown to decrease the levels of stress hormones such as cortisol. These effects are believed to be responsible for the therapeutic effects of compound X.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using compound X in lab experiments is that it has shown promising results in various scientific studies. In addition, it has a well-established synthesis method that can be easily replicated in a lab setting. However, one of the limitations of using compound X in lab experiments is that its exact mechanism of action is not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of compound X. One future direction is to further investigate its mechanism of action in order to fully understand how it works. Another future direction is to study its potential use in the treatment of other medical conditions such as addiction and post-traumatic stress disorder. Additionally, further studies could be conducted to investigate the potential side effects of compound X and to develop new methods for its synthesis.

Synthesemethoden

The synthesis of compound X involves a multi-step process that includes the reaction of piperazine with 3-(dimethylamino)propyl chloride, followed by the reaction of the resulting compound with 4-(3-bromobenzyl)cyclohexanone. The final step involves the reduction of the resulting ketone to form 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of substance abuse disorders.

Eigenschaften

IUPAC Name

2-[1-cyclohexyl-4-[[3-[3-(dimethylamino)propoxy]phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O2/c1-25(2)13-7-17-29-24-11-6-8-21(18-24)19-26-14-15-27(23(20-26)12-16-28)22-9-4-3-5-10-22/h6,8,11,18,22-23,28H,3-5,7,9-10,12-17,19-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOLLZLJBMSVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.